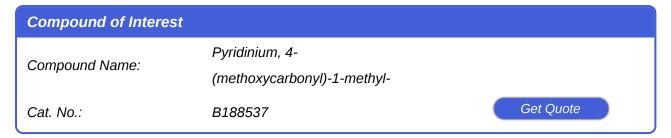


Unveiling the Spectroscopic Signature of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

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A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectral data for **Pyridinium**, **4-** (methoxycarbonyl)-1-methyl-, a compound of interest for researchers and scientists in the field of drug development and organic chemistry. This document provides a structured overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Quantitative Spectral Data

The following tables summarize the key spectral data for **Pyridinium**, **4-(methoxycarbonyl)-1-methyl-** iodide (CAS No: 7630-02-6), providing a clear and concise reference for its structural characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
9.42	d	2H	H-2, H-6	DMSO-d ₆
8.68	d	2H	H-3, H-5	DMSO-d ₆
4.45	S	3H	N-CH₃	DMSO-d ₆
3.98	S	3H	O-CH₃	DMSO-d ₆

Table 2: 13C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm	Assignment	Solvent
163.8	C=O	DMSO-d ₆
147.2	C-2, C-6	DMSO-d ₆
145.9	C-4	DMSO-d ₆
129.5	C-3, C-5	DMSO-d ₆
53.5	O-CH₃	DMSO-d ₆
48.7	N-CH₃	DMSO-d ₆

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2960	Aliphatic C-H Stretch
~1725	C=O Stretch (Ester)
~1640	Pyridinium Ring C=C Stretch
~1520	Pyridinium Ring C=N Stretch
~1280	C-O Stretch (Ester)



Table 4: Mass Spectrometry (MS) Data

m/z	Ion Description
166.06	Cation [M]+

Detailed Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of **Pyridinium, 4-(methoxycarbonyl)-1-methyl-** iodide is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL and then further diluted. The solution is infused into the ESI source in positive ion mode to detect the cationic species of the molecule.

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to final spectral characterization and data reporting.



Synthesis and Purification Synthesis of 1-methyl-4-(methoxycarbonyl)pyridinium iodide Purification by Recrystallization Spectroscopic Analysis IR Spectroscopy (1H and 13C) Data Processing and Reporting Spectral Data Interpretation Structural Confirmation

Workflow for Synthesis and Spectral Characterization

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Technical Guide Generation

Caption: A logical workflow for the synthesis and spectral analysis of a chemical compound.

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